4'-Methoxy-4-nitrochalcone 4'-Methoxy-4-nitrochalcone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14198690
InChI: InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3
SMILES:
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol

4'-Methoxy-4-nitrochalcone

CAS No.:

Cat. No.: VC14198690

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

4'-Methoxy-4-nitrochalcone -

Specification

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
IUPAC Name 1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3
Standard InChI Key BUIDDTIFHZVUNT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4'-Methoxy-4-nitrochalcone (IUPAC name: (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) belongs to the chalcone family, characterized by two aromatic rings (A and B) linked by a propenone moiety. The A-ring contains a methoxy group at the para position, while the B-ring features a nitro substituent, also at the para position. This arrangement confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.

Molecular Formula: C16H13NO4\text{C}_{16}\text{H}_{13}\text{NO}_{4}
Molecular Weight: 283.28 g/mol
SMILES Notation: COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N+[O-]

Spectral and Physical Characteristics

The compound exhibits a planar structure stabilized by conjugation, as evidenced by UV-Vis spectroscopy showing absorption maxima at 345–390 nm due to π→π* transitions . Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:

  • ν(C=O)\nu(\text{C=O}): 1650–1680 cm1^{-1}

  • ν(NO2)\nu(\text{NO}_2): 1520 and 1350 cm1^{-1} (asymmetric and symmetric stretching)

  • ν(OCH3)\nu(\text{OCH}_3): 2850–2950 cm1^{-1}

Thermal Properties: Differential scanning calorimetry (DSC) indicates a melting point range of 180–185°C, with decomposition observed above 250°C.

Table 1: Key Physicochemical Data

PropertyValue
Melting Point180–185°C
SolubilityDMSO > Methanol > Ethanol
Molar Absorptivity (λmax)345 nm (ε = 1.2 × 104^4 M1^{-1}cm1^{-1})

Synthesis and Production Methods

Claisen-Schmidt Condensation

The primary synthesis route involves base-catalyzed condensation of 4-methoxyacetophenone and 4-nitrobenzaldehyde under reflux conditions .

Procedure:

  • Reagents: 4-Methoxyacetophenone (20 mmol), 4-nitrobenzaldehyde (20 mmol), NaOH (2.5 M in methanol) .

  • Reaction: Stirred at 60°C for 24 hours, yielding a precipitate.

  • Purification: Recrystallization from petroleum ether/dichloromethane (3:1 v/v) affords pale orange crystals .

Yield: 59–65%

Industrial-Scale Optimization

While bench-scale methods use stoichiometric bases, industrial protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields. Continuous-flow reactors have been explored to improve efficiency and reduce waste.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Nitro Group Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding 4'-methoxy-4-aminochalcone, a precursor for azodyes.

  • Carbonyl Reduction: Sodium borohydride selectively reduces the α,β-unsaturated ketone to a dihydrochalcone .

Cyclization Reactions

4'-Methoxy-4-nitrochalcone serves as a scaffold for heterocycles:

  • Pyrazolines: React with hydrazine hydrate to form 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-pyrazoline .

  • Flavanones: Acid-catalyzed cyclization yields nitro-substituted flavanones .

Table 2: Representative Derivatives and Applications

DerivativeApplication
4'-Methoxy-4-aminochalconeAnticancer agent (IC50_{50} = 12 μM vs. MCF-7)
Pyrazoline analogAntimicrobial (MIC = 8 μg/mL vs. S. aureus)

Biological Activities and Mechanisms

Antioxidant Efficacy

In DPPH radical scavenging assays, 4'-methoxy-4-nitrochalcone exhibits moderate activity:

  • IC50_{50}: 46.8% at 4 mg/mL
    Mechanism: The nitro group acts as an electron-withdrawing moiety, stabilizing radical intermediates, while the methoxy group donates electrons via resonance .

Anticancer Properties

Studies on MCF-7 breast cancer cells reveal:

  • Apoptosis Induction: ROS-mediated activation of caspase-3/7 .

  • Cell Cycle Arrest: G2/M phase arrest via CDK1/cyclin B1 inhibition .

Antimicrobial Effects

Against Staphylococcus aureus:

  • MIC: 32 μg/mL
    Synergy: Combines with β-lactams to reduce MRSA biofilm formation by 70% .

Industrial and Research Applications

Material Science

  • Fluorescent Probes: Nitrochalcones exhibit solvatochromism, enabling pH-sensitive dye development.

  • Polymer Additives: Improve UV stability in polyethylenes.

Pharmaceutical Intermediates

Used in synthesizing:

  • Vasodilators: Nitro group facilitates NO release .

  • Kinase Inhibitors: Chalcone core binds ATP pockets .

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